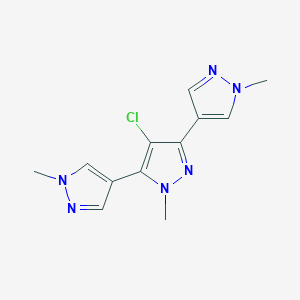
4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex is confirmed using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using commercially available reagents and solvents without further purification .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated pyrazole derivatives .
Scientific Research Applications
4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: Known for its use as an alcohol dehydrogenase inhibitor.
3-Methylpyrazole-4-carboxylic acid: Used in the synthesis of more complex heterocyclic systems.
1-Methylpyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis for the formation of boron-containing compounds.
Uniqueness
4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole stands out due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer unique electronic and steric properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H13ClN6 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C12H13ClN6/c1-17-6-8(4-14-17)11-10(13)12(19(3)16-11)9-5-15-18(2)7-9/h4-7H,1-3H3 |
InChI Key |
AFZZNEZKKAYNKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2C)C3=CN(N=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


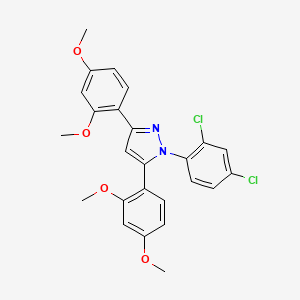
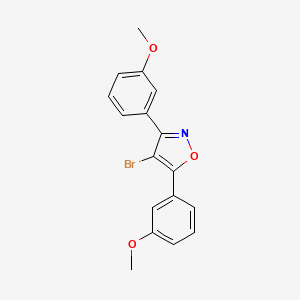
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934577.png)
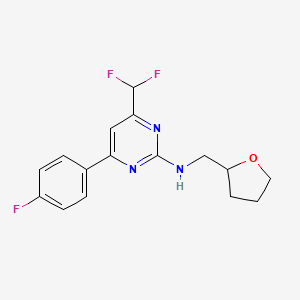
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934596.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934601.png)
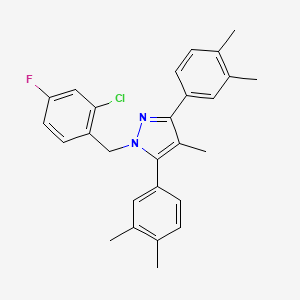
![1-(2-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10934607.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10934608.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10934609.png)
![6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934612.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10934617.png)

![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10934627.png)
